molecular formula C15H11N3O2S B2645957 2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}acetonitrile CAS No. 860786-82-9

2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}acetonitrile

Cat. No.: B2645957
CAS No.: 860786-82-9
M. Wt: 297.33
InChI Key: DOBCPUVUVXAZLU-UHFFFAOYSA-N
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Description

The compound 2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}acetonitrile is a heterocyclic organic molecule featuring a thiazole core substituted with an isoindole-1,3-dione moiety and an acetonitrile group. The thiazole ring (a five-membered aromatic ring containing sulfur and nitrogen) is functionalized at the 5-position with an ethyl linker to the isoindole-1,3-dione group, while the 2-position bears the acetonitrile substituent. This structural combination confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science .

Key spectral data for analogous compounds (e.g., 2-(1,3-dioxoisoindolin-2-yl)acetonitrile) include distinct NMR signals for the isoindole-dione protons (δ ~7.8–8.0 ppm) and acetonitrile carbons (δ ~115–120 ppm in $^{13}\text{C}$-NMR) . Crystallographic studies reveal dihedral angles between the isoindole-dione and acetonitrile groups (69.0–77.0°), indicating moderate conjugation between these moieties .

Properties

IUPAC Name

2-[5-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c16-7-5-13-17-9-10(21-13)6-8-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-4,9H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBCPUVUVXAZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN=C(S3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}acetonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H12N4O2SC_{12}H_{12}N_{4}O_{2}S. It features a thiazole ring and an isoindole structure that contribute to its biological activity. The presence of the dioxo group is particularly significant as it is often associated with various pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds containing isoindole structures exhibit anticancer properties. For example, derivatives of isoindole have shown efficacy against various cancer cell lines. The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation. In vitro studies demonstrated that certain analogs can significantly reduce the viability of cancer cells by modulating cell cycle progression and inducing oxidative stress .

Antimicrobial Properties

Compounds similar to this compound have been evaluated for antimicrobial activity. Research indicates that thiazole derivatives possess notable antibacterial and antifungal effects. The compound's ability to disrupt microbial cell membranes and inhibit essential enzymatic processes contributes to its antimicrobial efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial growth.
  • Reactive Oxygen Species (ROS) Generation : The dioxo group can facilitate the production of ROS, leading to oxidative damage in target cells.
  • Cell Cycle Modulation : It may interfere with cell cycle regulation, promoting apoptosis in cancerous cells.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized various isoindole derivatives and assessed their cytotoxicity against breast cancer cell lines. One derivative showed an IC50 value of 15 µM, indicating potent activity compared to standard chemotherapeutics .

Study 2: Antimicrobial Activity

Another investigation published in Antimicrobial Agents and Chemotherapy evaluated a thiazole-containing compound similar to our target compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial potential .

Data Tables

Activity Type Target Organism/Cell Line IC50/MIC (µg/mL) Reference
AnticancerBreast Cancer Cell Line15
AntimicrobialStaphylococcus aureus32
AntimicrobialEscherichia coli32

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that compounds containing isoindole derivatives exhibit antitumor properties. A study highlighted the synthesis of novel isoindole-based compounds that showed promising anticancer activity against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Antimicrobial Properties
The thiazole ring in the compound is known for its antimicrobial properties. Studies have demonstrated that thiazole derivatives can inhibit the growth of bacteria and fungi. For instance, compounds similar to the target compound were tested against Staphylococcus aureus and Candida albicans, showing significant antimicrobial activity .

Neuropharmacology

CNS Disorders
The compound's potential as a modulator for central nervous system disorders has been explored. Isoindole derivatives have been studied for their effects on metabotropic glutamate receptors, which are implicated in various neurological conditions such as schizophrenia and anxiety disorders. Research suggests that such compounds could serve as allosteric modulators, offering new therapeutic avenues for treatment .

Data Table: Summary of Biological Activities

Activity Type Compound Structure Target Organism/Condition Effectiveness
AntitumorIsoindole derivativesVarious cancer cell linesSignificant inhibition observed
AntimicrobialThiazole derivativesStaphylococcus aureus, Candida albicansEffective at low MIC values
CNS ModulationIsoindole-based compoundsMetabotropic glutamate receptorsPotential modulatory effects

Case Studies

  • Anticancer Screening
    A notable study involved screening a library of isoindole compounds against multicellular tumor spheroids. The results revealed several candidates with high efficacy in reducing tumor growth, suggesting that the structural features of isoindoles contribute significantly to their anticancer activity .
  • Antimicrobial Testing
    Another research effort focused on synthesizing thiazole derivatives and evaluating their antimicrobial efficacy through disk diffusion methods. The results indicated that certain thiazoles showed potent activity against both bacterial and fungal strains, affirming the relevance of thiazole-containing compounds in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1,3-Dioxoisoindolin-2-yl)acetonitrile

  • Structure : Lacks the thiazole ring but retains the isoindole-dione and acetonitrile groups.
  • Synthesis : Prepared via alkylation of isoindole-1,3-dione precursors, as described in crystallographic studies .
  • Applications : Serves as a glycine analog intermediate for tetrazole derivatives.

2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile

  • Structure : Substitutes the isoindole-dione with a benzodioxin group on the thiazole ring.
  • Properties : The benzodioxin moiety enhances electron-donating character, altering reactivity in condensation reactions (e.g., with aldehydes) .
  • Spectral Data : Similar acetonitrile $^{13}\text{C}$-NMR signals (δ ~118 ppm) but distinct aromatic proton shifts due to benzodioxin .

Methyl 5-(2-Amino-1H-benzimidazol-2-yl)acetonitrile

  • Structure : Replaces the isoindole-dione with a benzimidazole group.
  • Synthesis : Involves condensation of thioureas with acetonitrile derivatives, yielding products with higher melting points (119–120°C) due to hydrogen-bonding capability .
  • Applications : Used as intermediates in antiviral and anticancer agents .

(E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles

  • Structure : Features a benzothiazole core instead of thiazole, conjugated with acrylonitrile.
  • Reactivity: Undergo rapid Knoevenagel condensations with aldehydes due to enhanced electrophilicity at the α-position of the nitrile .
  • Thermal Stability : Lower decomposition temperatures compared to the target compound, attributed to the less rigid benzothiazole system .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Melting Point/Decomposition (°C) Key Applications
Target Compound C₁₆H₁₂N₄O₂S 324.36 Thiazole, isoindole-dione, acetonitrile Not reported Medicinal intermediates
2-(1,3-Dioxoisoindolin-2-yl)acetonitrile C₁₀H₆N₂O₂ 186.17 Isoindole-dione, acetonitrile Not reported Tetrazole synthesis
2-[4-(Benzodioxin-yl)thiazol-2-yl]acetonitrile C₁₃H₁₀N₂O₂S 258.30 Thiazole, benzodioxin, acetonitrile Not reported Organic electronics
Methyl 5-(benzimidazol-2-yl)acetonitrile C₁₀H₁₀N₄O₂ 230.22 Benzimidazole, acetonitrile 119–120 Antiviral agents

Research Findings and Trends

  • Synthetic Complexity : The target compound requires multi-step synthesis (e.g., alkylation of thiazole precursors followed by nitrile functionalization), whereas analogs like 2-(1,3-dioxoisoindolin-2-yl)acetonitrile are synthesized in fewer steps .
  • Electronic Effects : The isoindole-dione group in the target compound introduces electron-withdrawing effects, stabilizing the thiazole ring but reducing nucleophilicity at the acetonitrile carbon compared to benzodioxin-containing analogs .

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